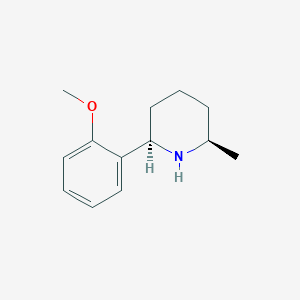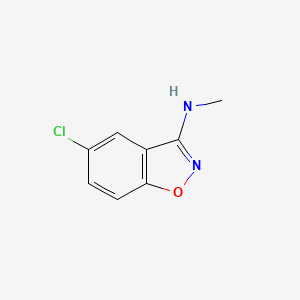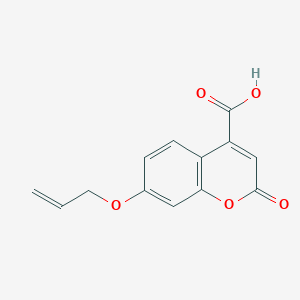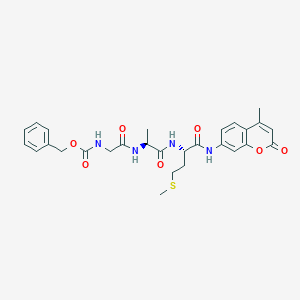
1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine is a synthetic nucleoside used primarily as an activator of phosphoramidites. This compound has shown activity against cancer cells and viruses, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine involves multiple steps. The starting material is typically a protected nucleoside, which undergoes a series of reactions including protection, nitration, and sulphonylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce nitro groups to amines.
Substitution: This reaction can be used to replace functional groups with others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of products depending on the nucleophile or electrophile used .
Applications De Recherche Scientifique
1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine has several scientific research applications:
Chemistry: Used as an activator of phosphoramidites in the synthesis of oligonucleotides.
Biology: Studied for its activity against cancer cells and viruses, providing insights into potential therapeutic applications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Used in the production of modified nucleosides and nucleotides for various applications.
Mécanisme D'action
The mechanism of action of 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine involves its role as an activator of phosphoramidites. This activation facilitates the formation of phosphodiester bonds, which are crucial in the synthesis of oligonucleotides. The compound’s activity against cancer cells and viruses is thought to involve interference with nucleic acid synthesis and function, although the exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-ribofuranosyl)thymine
- 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-arabinofuranosyl)thymine
Uniqueness
1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to activate phosphoramidites and its activity against cancer cells and viruses set it apart from similar compounds .
Propriétés
IUPAC Name |
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O11S/c1-24-22-39(36(42)38-35(24)41)34-21-31(51-52(45,46)33-12-8-7-11-30(33)40(43)44)32(50-34)23-49-37(25-9-5-4-6-10-25,26-13-17-28(47-2)18-14-26)27-15-19-29(48-3)20-16-27/h4-20,22,31-32,34H,21,23H2,1-3H3,(H,38,41,42)/t31-,32-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRQCXVIPTUAFE-JBIUIVRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)








![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)

![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)

